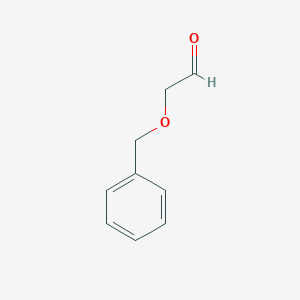

2-(Benzyloxy)acetaldehyde

Übersicht

Beschreibung

Benzyloxyacetaldehyde, also known as α-(Benzyloxy)acetaldehyde or (Phenylmethoxy)acetaldehyde, is a non-natural aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a clear, colorless to pale yellow oil that is slightly soluble in water but soluble in organic solvents like chloroform and ethyl acetate . This compound is known for its use in various synthetic organic chemistry applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyloxyacetaldehyde can be synthesized through several methods. One common method involves the reaction of 2-benzyloxyethanol with an oxidizing agent. For instance, 2-benzyloxyethanol can be oxidized using Dess-Martin periodinane to yield benzyloxyacetaldehyde . Another method involves the catalytic asymmetric allylation of benzyloxyacetaldehyde using allyltributylstannane in the presence of a chiral catalyst .

Industrial Production Methods: Industrial production of benzyloxyacetaldehyde typically involves the oxidation of 2-benzyloxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through distillation under reduced pressure .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyloxyacetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to benzyloxyacetic acid using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to benzyloxyethanol using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Strong nucleophiles like Grignard reagents.

Major Products Formed:

Oxidation: Benzyloxyacetic acid.

Reduction: Benzyloxyethanol.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

2-(Benzyloxy)acetaldehyde serves as a critical intermediate in various synthetic pathways:

- Aldol Reactions : It is employed in complex aldol reactions to synthesize various natural products. For example, it has been used effectively in the total synthesis of phorboxazole B, where it acts as a key building block for constructing C1-C19 fragments through catalytic enantioselective aldol reactions .

- Cyclization Reactions : The compound is involved in cyclization reactions, such as the Prins reaction, which leads to the formation of tetrahydropyran derivatives with good yields and selectivity .

Medicinal Chemistry

This compound is noted for its potential therapeutic applications:

- Anticancer Research : Its derivatives have been explored for their anticancer properties. Research indicates that modifications of benzyloxyacetaldehyde can lead to compounds with enhanced biological activity against cancer cell lines .

- Oxidation Catalysts : It functions as an oxidation catalyst in various chemical stability processes, facilitating the formation of more complex structures from simpler aldehydes and alcohols .

Case Study 1: Synthesis of Natural Products

In a detailed study on the synthesis of natural products, researchers utilized this compound in catalytic aldol reactions which yielded high levels of diastereoselectivity. The use of a bis(oxazolinyl)-pyridine Cu(II) complex catalyzed the reaction, resulting in significant enantioselectivity and high yields . This methodology has implications for synthesizing complex polyketide-derived natural products.

Case Study 2: Olefin Migration and Prins Cyclization

Another notable application involves the Cu(II)-catalyzed olefin migration and Prins cyclization using this compound. The study demonstrated that this compound could provide excellent diastereoselectivity when reacted with various substrates, indicating its utility in synthesizing complex cyclic structures . This reaction pathway is particularly valuable for developing new pharmaceuticals.

Summary of Applications

| Application Area | Description |

|---|---|

| Synthesis | Key intermediate in aldol reactions and cyclization reactions for natural product synthesis. |

| Medicinal Chemistry | Potential anticancer properties; used as an oxidation catalyst. |

| Research Methodologies | Employed in various catalytic processes to enhance yield and selectivity in organic synthesis. |

Wirkmechanismus

The mechanism of action of benzyloxyacetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, its ability to undergo enantioselective Mukaiyama aldol reactions in the presence of chiral catalysts makes it valuable in asymmetric synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Vergleich Mit ähnlichen Verbindungen

Benzyloxyethanol: Similar structure but lacks the aldehyde functional group.

Benzyloxyacetic acid: Oxidized form of benzyloxyacetaldehyde.

Phenylacetaldehyde: Similar aldehyde group but lacks the benzyloxy substituent.

Uniqueness: Benzyloxyacetaldehyde is unique due to its benzyloxy substituent, which imparts specific reactivity and stability. This makes it particularly useful in enantioselective synthesis and as a versatile intermediate in organic synthesis .

Biologische Aktivität

Overview

2-(Benzyloxy)acetaldehyde, also known as benzyloxyacetaldehyde, is a non-natural aldehyde with the molecular formula CHO and a molecular weight of 150.17 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and biological activity.

- Molecular Formula : CHO

- Molecular Weight : 150.17 g/mol

- Boiling Point : 118-120 °C at 13 mmHg

- Density : 1.069 g/mL at 25 °C

This compound primarily functions as a substrate in enzyme-catalyzed reactions, particularly in the Mukaiyama aldol reaction. This reaction involves the formation of new carbon-carbon bonds, which is catalyzed by specific complexes such as C2-symmetric bis(oxazolinyl)pyridine Cu(II). The compound acts as an acceptor in these reactions, leading to the formation of chiral molecules with significant enantiomeric excesses .

Enzyme Studies

The compound is extensively used in biochemical research to study enzyme activity and develop enzyme inhibitors. It has been shown to influence various cellular processes by participating in enzymatic trans-benzoin condensation reactions, resulting in unsymmetrical benzoin products .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing potential therapeutic agents. Its ability to form complex structures makes it valuable for drug development targeting specific enzymes or receptors .

Case Studies

- Enzymatic Reactions : Research has demonstrated that this compound participates effectively in enantioselective Mukaiyama aldol reactions, yielding products with high enantiomeric purity when catalyzed by chiral dirhodium(II) complexes .

- Synthesis of Chiral Molecules : A study highlighted the use of this compound in synthesizing enantiomerically enriched compounds through its interaction with various nucleophiles under controlled conditions, showcasing its versatility in organic synthesis .

- Toxicological Studies : While not directly linked to its biological activity, understanding the metabolic pathways involving this compound can provide insights into its safety and potential toxic effects when used in industrial applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 150.17 g/mol |

| Boiling Point | 118-120 °C |

| Density | 1.069 g/mL at 25 °C |

| Reaction Type | Catalysts Used | Outcome |

|---|---|---|

| Mukaiyama Aldol Reaction | C2-symmetric bis(oxazolinyl)pyridine Cu(II) | High enantiomeric excess |

| Trans-benzoin Condensation | Various enzymes | Formation of unsymmetrical benzoin products |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(benzyloxy)acetaldehyde, and what are their typical yields?

this compound is synthesized via oxidation of 2-(benzyloxy)ethanol derivatives. For example:

- General Procedure B : Oxidation of 2-(4-(benzyloxy)phenyl)ethanol using pyridinium chlorochromate (PCC) or Swern conditions yields 75% of the aldehyde. Key 1H NMR data includes the aldehyde proton at δ 9.73 ppm (triplet, J = 2.5 Hz) .

- Organocatalytic arylation : Reaction with iodonium triflate under organocatalytic conditions (0°C, 16 hours) achieves 52% yield after purification by flash chromatography .

Optimize reaction time and temperature to avoid over-oxidation or hydration side reactions.

Q. How is this compound characterized structurally, and what spectroscopic markers are key?

Characterization relies on:

- 1H NMR : Aldehyde proton at δ 9.73 ppm (triplet, J = 2.5 Hz); benzyloxy methylene protons at δ 3.63 ppm (doublet) .

- Mass spectrometry : Derivatives may show [M-OH]+ ions (e.g., m/z 211.0) .

- Purity verification : Use GC-MS or HPLC (UV detection at 254 nm) with silica gel chromatography (hexanes/EtOAc gradients) .

Q. What are the key physical properties of this compound relevant to laboratory handling?

- Physical state : Colorless liquid .

- Boiling point : 118–120°C at 13 mmHg .

- Density : 1.069 g/cm³ .

- Storage : Moisture-sensitive; store under inert gas (N₂/Ar) at 4°C. Its moderate hydrophobicity (logP ≈ 3.5) influences solvent selection (e.g., dichloromethane or THF) .

Advanced Research Questions

Q. How do computational studies explain stereochemical contradictions in reactions involving this compound?

ONIOM calculations reveal that the benzyloxy group’s electron-donating effect destabilizes Re-face attack pathways in allylboration reactions, favoring Si-face attack (yielding S-enantiomer). This contradicts typical Re-face dominance (e.g., for benzaldehyde derivatives), with a 6.6 kcal/mol energy difference between transition states . For accurate predictions, use DFT-level geometry optimization (e.g., B3LYP/6-31G*) and account for solvent effects .

Q. What methodological strategies resolve contradictions between optical rotation data and NMR-based stereochemical assignments?

When optical rotation conflicts with NOESY or Mosher ester analysis:

- X-ray crystallography : Definitive for absolute configuration .

- Computational ECD spectra : Compare experimental specific rotation with TDDFT-calculated electronic circular dichroism (B3LYP/6-311++G** basis set) .

- Reaction condition audit : Re-evaluate catalyst loading (e.g., BINOL-derived phosphoric acid) to distinguish kinetic vs. thermodynamic control .

Q. How is this compound utilized in multi-step syntheses of bioactive phosphonate derivatives?

- Kabachnik-Fields reaction : Condensation with diphenyl phosphite and benzyl carbamate under acid catalysis forms α-aminophosphonates (66% yield). Critical parameters:

- pH control (4.5–5.0) to prevent aldehyde hydration.

- Anhydrous MgSO₄ to scavenge water .

- Purification : Silica gel chromatography (hexanes/EtOAc gradient) ensures >95% purity for biological assays .

Q. What role does this compound play in asymmetric organocatalysis?

It serves as an electrophile in enantioselective C–H bond functionalization. For example:

- Triflate-mediated arylation : Iodonium triflate activates the aldehyde for coupling with heteroarenes (e.g., furans). Key parameters:

- 0°C reaction temperature to suppress side reactions.

- Chiral phosphoric acid catalysts (e.g., TRIP) to induce enantioselectivity .

Eigenschaften

IUPAC Name |

2-phenylmethoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNOAHXEQXMCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209468 | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-87-3 | |

| Record name | (Benzyloxy)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60656-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060656873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylmethoxy)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Benzyloxy)acetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT739FGS9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.